molecular formula C11H13NO B14115167 2-ethyl-3-methyl-3H-isoindol-1-one

2-ethyl-3-methyl-3H-isoindol-1-one

Cat. No.: B14115167
M. Wt: 175.23 g/mol
InChI Key: GWOLBDVBGAEYFT-UHFFFAOYSA-N
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Description

2-ethyl-3-methyl-3H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes an isoindole ring substituted with ethyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-methyl-3H-isoindol-1-one can be achieved through several methods. One common approach involves the reaction of 2-ethyl-3-methyl-1H-isoindole with an oxidizing agent to form the desired product. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-methyl-3H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoindole derivatives .

Scientific Research Applications

2-ethyl-3-methyl-3H-isoindol-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-3-methyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-2,3-dihydro-3-methyl-1H-isoindol-1-one
  • 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

Uniqueness

2-ethyl-3-methyl-3H-isoindol-1-one is unique due to its specific substitution pattern on the isoindole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-ethyl-3-methyl-3H-isoindol-1-one

InChI

InChI=1S/C11H13NO/c1-3-12-8(2)9-6-4-5-7-10(9)11(12)13/h4-8H,3H2,1-2H3

InChI Key

GWOLBDVBGAEYFT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C2=CC=CC=C2C1=O)C

Origin of Product

United States

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